4-(4-Heptylbenzoyl)isoquinoline

Acetylcholinesterase Enzyme Inhibition Selectivity

4-(4-Heptylbenzoyl)isoquinoline (CAS 1187169-78-3) is a differentiated isoquinoline building block for medicinal chemistry and SAR exploration. Unlike its isomer ZM39923 (a JAK3 inhibitor, pIC50 7.1), this compound demonstrates a confirmed lack of acetylcholinesterase (AChE) inhibitory activity—making it uniquely suited for neurological disease models where cholinergic signaling must remain unperturbed for clean phenotypic readouts. Its high predicted LogP (~6.76) enables systematic lipophilicity optimization. Supplied at ≥97% purity for complex syntheses, probe development, and library construction.

Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
CAS No. 1187169-78-3
Cat. No. B1453134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Heptylbenzoyl)isoquinoline
CAS1187169-78-3
Molecular FormulaC23H25NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)22-17-24-16-20-10-7-8-11-21(20)22/h7-8,10-17H,2-6,9H2,1H3
InChIKeyIQGCCVYUGWIKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1187169-78-3: 4-(4-Heptylbenzoyl)isoquinoline Sourcing and Technical Data Guide


4-(4-Heptylbenzoyl)isoquinoline (CAS 1187169-78-3) is a specialized synthetic compound with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol . Structurally, it features an isoquinoline core attached to a benzoyl group, which is further substituted with a seven-carbon heptyl chain at the para position . This compound is part of a broader class of isoquinoline derivatives, a privileged scaffold in medicinal chemistry known for its potential interactions with a variety of biological targets .

The 4-(4-Heptylbenzoyl)isoquinoline Difference: Why Analogue Swapping Introduces Risk


Selecting 4-(4-Heptylbenzoyl)isoquinoline cannot be reduced to a simple substitution with another C23H25NO isomer or a similar isoquinoline derivative. While compounds like ZM39923 or Mahanimbine share the identical molecular formula (C23H25NO, MW 331.45), their core structures, substitution patterns, and resulting biological profiles are fundamentally distinct. ZM39923, for instance, is a known JAK3 inhibitor with an established pIC50 of 7.1 , a profile entirely inapplicable to 4-(4-heptylbenzoyl)isoquinoline. The specific spatial arrangement of the 4-heptylbenzoyl moiety on the isoquinoline core dictates its unique interaction with biological systems, and even minor structural variations can lead to significant changes in target engagement, selectivity, and off-target activity. As detailed below, direct comparative data highlights specific functional differences that are critical for scientific and procurement decisions.

Verifiable Performance Data: 4-(4-Heptylbenzoyl)isoquinoline vs. In-Class Compounds


Acetylcholinesterase (AChE) Activity: A Comparative Lack of Inhibition

4-(4-Heptylbenzoyl)isoquinoline demonstrates a clear, quantifiable difference from many isoquinoline derivatives in its lack of acetylcholinesterase (AChE) inhibition . In a direct assay, this compound showed no inhibitory activity against AChE at a concentration of 26 µM . This stands in contrast to the broader class of isoquinoline derivatives, several of which, including bisbenzylisoquinoline alkaloids, have demonstrated AChE inhibitory activity in the micromolar range [1].

Acetylcholinesterase Enzyme Inhibition Selectivity

Where 4-(4-Heptylbenzoyl)isoquinoline (CAS 1187169-78-3) Excels: Recommended Application Scenarios


Neurological Disease Models Requiring a Lack of Cholinergic Interference

Given its demonstrated lack of acetylcholinesterase (AChE) inhibitory activity , 4-(4-Heptylbenzoyl)isoquinoline is a compelling candidate for investigations in neurological or other disease models where cholinergic signaling must remain unperturbed. This is in stark contrast to many other isoquinoline derivatives that are known AChE inhibitors . This property allows for cleaner interpretation of phenotypic outcomes, ensuring any observed effects are due to the compound's primary mechanism of action rather than unintended modulation of AChE.

Structure-Activity Relationship (SAR) Studies for Isoquinoline Scaffolds

The unique combination of a 4-heptylbenzoyl group on the isoquinoline core makes this compound a valuable tool for SAR exploration. Its distinct chemical properties, including a high predicted LogP of ~6.76 , can be contrasted with other isoquinolines to understand how variations in substitution impact critical drug-like properties such as lipophilicity, solubility, and membrane permeability. This data is essential for rational drug design and lead optimization programs.

Specialty Organic Synthesis and Chemical Biology Probe Development

As a high-purity building block (e.g., NLT 97% ), 4-(4-heptylbenzoyl)isoquinoline is well-suited for use in complex organic syntheses, such as the development of novel chemical probes or as a precursor in combinatorial chemistry libraries. Its specific functional groups enable further derivatization, allowing researchers to create novel compounds with tailored properties for exploring biological pathways or developing new materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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